1-(4-Fluoro-3-methylphenyl)guanidine
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Overview
Description
1-(4-Fluoro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve catalytic guanylation reactions using carbodiimides or transition-metal-catalyzed processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(3-Fluoro-4-methylphenyl)guanidine: Similar in structure but with different positional isomers of the fluorine and methyl groups.
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A cathinone derivative with additional functional groups, used in different applications.
4-chloro-3-methylmethcathinone: Another synthetic cathinone with a different halogen substituent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, applications, and mechanism of action can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C8H10FN3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
UITQYAALSYYWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(N)N)F |
Origin of Product |
United States |
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